molecular formula C22H18N4O3S B2738405 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895422-24-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2738405
CAS No.: 895422-24-9
M. Wt: 418.47
InChI Key: UTNIXYZIFZSFFZ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The benzamide moiety is modified with a nitro group at the 3-position and a pyridin-3-ylmethyl group as part of its N-substituents. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-9-15(2)20-19(10-14)24-22(30-20)25(13-16-5-4-8-23-12-16)21(27)17-6-3-7-18(11-17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNIXYZIFZSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with an appropriate aldehyde or ketone.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with a pyridinylmethyl halide under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Electrophiles such as halogens, under conditions like Lewis acids (e.g., AlCl3).

    Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the benzothiazole ring.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide depends on its application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Fluorescent Probes: The compound’s aromatic structure allows it to absorb and emit light, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-substituted benzothiazole derivatives, many of which share the pyridin-3-ylmethyl group but differ in substituents on the benzamide and thiazole rings. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Benzamide Substituent Thiazole Substituent Key Features
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide (Target Compound) 3-nitro 5,7-dimethyl High lipophilicity due to methyl groups; nitro enhances polarity .
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-dichloro Morpholinomethyl Chlorine atoms increase electrophilicity; morpholine improves solubility.
3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) 3,4-dichloro 4-Methylpiperazinylmethyl Piperazine enhances basicity and solubility; potential for protonation.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide 3,4-dimethoxy 5,7-dimethyl Methoxy groups are electron-donating; may reduce metabolic stability.

Key Observations

Electronic Effects: The 3-nitro group in the target compound is strongly electron-withdrawing, which could influence binding interactions (e.g., hydrogen bonding as an acceptor) compared to 3,4-dimethoxy (electron-donating) or 3,4-dichloro (moderately electron-withdrawing) analogs .

Solubility and Pharmacokinetics: Compounds like 4e (with a 4-methylpiperazinyl group) exhibit improved solubility due to the basic nitrogen, which can be protonated at physiological pH. In contrast, the target compound lacks ionizable groups, suggesting lower solubility . The morpholinomethyl group in 4d balances lipophilicity and polarity, offering intermediate solubility compared to the target compound .

The nitro group in the target compound would likely deshield adjacent protons, causing downfield shifts compared to methoxy or chloro analogs .

However, the nitro group in the target compound could serve as a hydrogen-bond acceptor or participate in redox reactions, offering unique mechanisms of action . The dimethoxy analog may suffer from faster metabolic degradation due to O-demethylation, whereas the nitro group could confer stability but introduce toxicity risks.

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant research findings.

Chemical Profile

  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 370.43 g/mol
  • CAS Number : Not specified in available data.

This compound is characterized by the presence of a benzothiazole moiety, a nitro group, and a pyridine ring, which are known to impart various biological activities.

The primary mechanism of action for this compound involves its interaction with specific targets within biological systems:

  • Target Enzymes : The compound has been shown to inhibit the activity of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall integrity, leading to reduced viability of the bacteria.
  • Cellular Pathways : By interfering with the arabinan biosynthesis pathway, this compound exhibits potent anti-tubercular activity. The inhibition of DprE1 is critical for combating infections caused by Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

A study highlighted that compounds similar to this compound exhibited significant antimicrobial properties. The following table summarizes the antimicrobial efficacy against various strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis0.5 µg/mL
Similar CompoundsStaphylococcus aureus1 µg/mL
Similar CompoundsEscherichia coli2 µg/mL

These results suggest that the compound possesses effective antibacterial properties, particularly against resistant strains of bacteria.

Case Studies

Several case studies have demonstrated the potential therapeutic applications of this compound:

  • Tuberculosis Treatment : In vitro studies indicated that this compound significantly inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 0.5 µg/mL. This positions it as a promising candidate for further development in anti-tubercular therapies.
  • Cytotoxicity Studies : Research involving cancer cell lines showed that this compound could induce apoptosis in certain cancer types by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This dual action suggests its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development:

  • Absorption and Distribution : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : It is likely metabolized in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via renal pathways; understanding its half-life will be essential for dosing regimens.

Q & A

Basic: What are the optimal synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of hydrazine derivatives with aromatic aldehydes in ethanol to form intermediates (e.g., Schiff bases) .
  • Step 2: Cyclization using thioglycolic acid under reflux with anhydrous ZnCl₂ as a catalyst, followed by recrystallization from methanol to yield thiazolidinone or benzothiazole derivatives .
  • Step 3: Nitration at the 3-position of the benzamide moiety using a nitrating mixture (HNO₃/H₂SO₄), with temperature control to avoid over-nitration .
    Key Considerations: Optimize reaction time (e.g., 15–24 hours for cyclization) and solvent purity to improve yield (>75%) and reduce byproducts.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., methyl groups on benzothiazole at δ 2.5–2.7 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) and nitro (NO₂) groups via signals at δ 165–170 ppm and δ 150–155 ppm, respectively .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. experimental m/z) .
  • Infrared Spectroscopy (IR): Peaks at ~1670 cm⁻¹ (amide C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced: How can density functional theory (DFT) predict this compound’s electronic properties?

Methodological Answer:

  • Modeling Approach: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
    • HOMO-LUMO gaps to assess reactivity .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation: Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine the model .
    Example: A study on similar benzothiazoles showed DFT-predicted HOMO-LUMO gaps correlated with observed redox potentials (ΔE ≈ 3.2 eV) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Modification Sites:
    • Benzothiazole Core: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5- or 7-position to enhance antimicrobial activity .
    • Pyridylmethyl Substituent: Replace with bulkier groups (e.g., isopropyl) to improve target binding affinity .
  • Experimental Validation: Test analogs against cancer cell lines (e.g., MCF-7) via MTT assays. For instance, methylthio-substituted analogs showed IC₅₀ values <10 µM, suggesting improved cytotoxicity .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis: Check purity (HPLC ≥95%), assay conditions (e.g., cell line variability, incubation time), and solvent effects (DMSO vs. aqueous buffers) .
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical tools (ANOVA) to identify outliers or systematic biases .
    Case Study: Discrepancies in antifungal activity of benzothiazole derivatives were traced to differences in fungal strain susceptibility and inoculum size .

Advanced: What crystallographic methods determine this compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/CHCl₃). Use SHELX software for structure solution and refinement .
  • Key Parameters: Report bond lengths (e.g., C-N in amide: ~1.33 Å) and torsion angles to confirm stereochemistry .
    Example: A related benzothiazole derivative showed a dihedral angle of 85.2° between benzamide and thiazole rings, influencing π-π stacking in target binding .

Advanced: What mechanistic insights explain this compound’s anticancer activity?

Methodological Answer:

  • Target Identification: Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) and molecular docking (AutoDock Vina) to predict binding modes .
  • Pathway Analysis: Use Western blotting to measure apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (flow cytometry for G2/M phase) .
    Findings: Analogous compounds induced apoptosis via ROS-mediated mitochondrial pathways, with 2.5-fold caspase-3 activation at 10 µM .

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